molecular formula C10H11F2NO B2556851 2-[(3,4-Difluorophenyl)amino]cyclobutan-1-ol CAS No. 2169024-04-6

2-[(3,4-Difluorophenyl)amino]cyclobutan-1-ol

Cat. No. B2556851
CAS RN: 2169024-04-6
M. Wt: 199.201
InChI Key: OWDHJQBBZLLBDE-UHFFFAOYSA-N
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Description

2-[(3,4-Difluorophenyl)amino]cyclobutan-1-ol, also known as DPCBO, is a cyclobutane-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPCBO is a synthetic compound that is used as a starting material for the synthesis of other biologically active compounds.

Scientific Research Applications

NMR Labeling and Peptide Conformation Analysis

A monofluoro-substituted amino acid derivative was designed to serve as a conformationally restricted label for solid-state 19F NMR distance measurements in membrane-bound peptides. This compound, when incorporated into peptides such as gramicidin S, allows for the detailed analysis of peptide conformations without disrupting the peptide's structure, facilitating the study of peptide interactions with membranes (Tkachenko et al., 2014).

Photocyclization Studies

Research into the photocyclization of alpha-amido alkylaryl ketones has led to the stereoselective synthesis of 2-aminocyclobutanols. This process, which involves gamma-hydrogen abstraction and 1,4-triplet biradical combination (Yang cyclization), provides insights into mechanistic implications for the Norrish/Yang reaction and demonstrates the role of hydrogen bonding in directing stereochemistry (Griesbeck & Heckroth, 2002).

VLA-4 Antagonists

A series of 3-aminocyclobut-2-en-1-ones, prepared through facile condensation, have been identified as potent antagonists of VLA-4. This application is particularly relevant in the field of medicinal chemistry, where such compounds could play a role in the development of new therapeutic agents (Brand et al., 2003).

Synthesis of Highly Rigid β-Peptides

Research has demonstrated the stereoselective synthesis of derivatives of 2-aminocyclobutane-1-carboxylic acid, which were then incorporated into highly rigid β-peptides. This work underscores the potential of cyclobutane-containing amino acids to induce specific conformations in peptide structures, which can be essential for developing peptide-based therapeutics and biomaterials (Izquierdo et al., 2005).

Tumor Imaging with PET Tracers

The synthesis of fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) and its analogs for use in positron emission tomography (PET) illustrates the potential of cyclobutanol derivatives in oncological imaging. These compounds exhibit tumor-avid characteristics, making them valuable tools for delineating tumor boundaries in clinical settings (Shoup & Goodman, 1999).

properties

IUPAC Name

2-(3,4-difluoroanilino)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO/c11-7-2-1-6(5-8(7)12)13-9-3-4-10(9)14/h1-2,5,9-10,13-14H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDHJQBBZLLBDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC2=CC(=C(C=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,4-Difluorophenyl)amino]cyclobutan-1-ol

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